molecular formula C20H27N3O3 B5667104 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-(2-oxo-1-pyrrolidinyl)benzamide

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B5667104
M. Wt: 357.4 g/mol
InChI Key: BACAURUJEVDBPX-WMZOPIPTSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted benzamides typically involves the formation of amide bonds between an amine and an acid derivative. Although specific methods for the synthesis of the compound are not detailed in the available literature, related substances, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been synthesized through selective amide bond formation and cyclization reactions. These procedures usually entail several steps, including amine acylation, coupling reactions, and sometimes cyclization processes to form the benzamide core structure (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized by X-ray crystallography or NMR spectroscopy. For instance, derivatives like N-(pyridin-2-ylmethyl)benzamide have been crystallized and analyzed to determine the orientation of functional groups and overall molecular geometry. Such analyses help in understanding the conformational preferences and potential reactivity of the compound (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, depending on their substituent patterns. Reactions such as the Bischler-Napieralski reaction have been applied to N-substituted benzamides to form cyclic compounds like dihydropyrroles, demonstrating their utility in constructing complex heterocyclic systems (Browne et al., 1981). These reactions are crucial for building pharmacologically relevant structures and exploring the chemical space around the benzamide scaffold.

properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-3-5-16-12-22(14(2)24)13-18(16)21-20(26)15-7-9-17(10-8-15)23-11-4-6-19(23)25/h7-10,16,18H,3-6,11-13H2,1-2H3,(H,21,26)/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACAURUJEVDBPX-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCCC3=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2=CC=C(C=C2)N3CCCC3=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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